N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
Overview
Description
N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide, commonly known as MPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
Mechanism of Action
The mechanism of action of MPAH is not fully understood. However, it has been suggested that MPAH exerts its anticancer activity by inducing apoptosis in cancer cells. This is thought to be due to the ability of MPAH to inhibit the activity of the enzyme ribonucleotide reductase, which is required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer activity, MPAH has been shown to exhibit a range of other biochemical and physiological effects. For example, studies have shown that MPAH has potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. MPAH has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAH in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of novel cancer therapeutics. Additionally, the synthesis method of MPAH is relatively simple and yields high purity and yield. However, there are also some limitations to using MPAH in lab experiments. For example, the mechanism of action of MPAH is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on MPAH. One area of research that is particularly promising is the development of novel cancer therapeutics based on MPAH. Additionally, further research is needed to fully understand the mechanism of action of MPAH and its potential applications in other areas of scientific research, such as the treatment of oxidative stress-related diseases and inflammatory conditions. Overall, the potential applications of MPAH in scientific research make it an exciting area of study with many promising future directions.
Scientific Research Applications
MPAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPAH is in the field of cancer research. Studies have shown that MPAH exhibits potent anticancer activity against a range of cancer cell lines, making it a potential candidate for the development of novel cancer therapeutics.
properties
IUPAC Name |
1-methyl-3-[[2-(4-methylpyrazol-1-yl)acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS/c1-6-3-10-13(4-6)5-7(14)11-12-8(15)9-2/h3-4H,5H2,1-2H3,(H,11,14)(H2,9,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZLHCNYNYSBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NNC(=S)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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